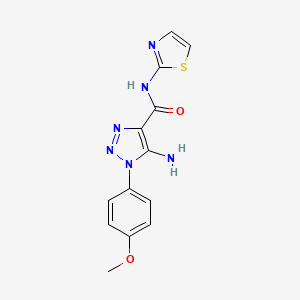
5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is a triazole-based derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
作用机制
The mechanism of action of 5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication, cell division, and protein synthesis.
生化和生理效应
5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains, as well as cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its versatility, ease of synthesis, and potential applications in medicine and biotechnology. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the study of 5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide. These include the development of novel drugs based on the structure of this compound, the investigation of its mechanism of action, and the study of its potential applications in various biological processes. Additionally, the use of this compound as a probe for the study of various biological processes and the development of new synthetic methods for its synthesis are areas of future research.
In conclusion, 5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has potential applications in medicine and biotechnology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research in this area is necessary to fully understand the potential of this compound and its applications in various fields.
合成方法
The synthesis of 5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can be achieved using various methods. One of the most common methods is the reaction of 4-methoxyphenyl hydrazine with thiosemicarbazide to form the thiosemicarbazone intermediate, which is then reacted with 1,3-thiazole-2-carboxylic acid to form the final product.
科学研究应用
5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit antifungal, antimicrobial, anticancer, and anti-inflammatory properties. Additionally, this compound has been used as a tool for the development of novel drugs and as a probe for the study of various biological processes.
属性
IUPAC Name |
5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-21-9-4-2-8(3-5-9)19-11(14)10(17-18-19)12(20)16-13-15-6-7-22-13/h2-7H,14H2,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOIVFFKDMZRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

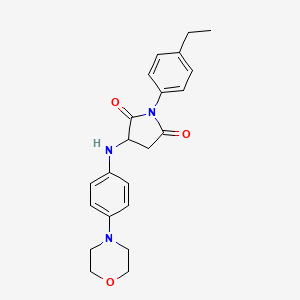
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide](/img/structure/B2650081.png)
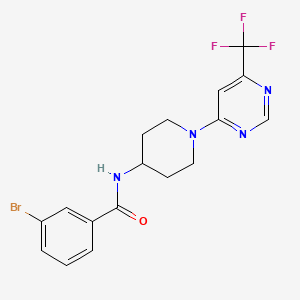
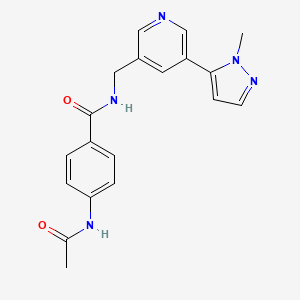
![3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol](/img/structure/B2650085.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)
![N-(3-Chloro-4-methoxyphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide](/img/structure/B2650088.png)
![5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2650091.png)
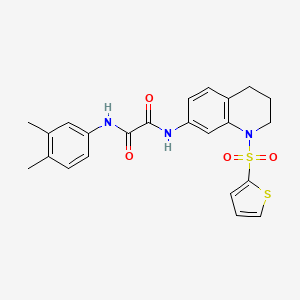

![2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2650094.png)
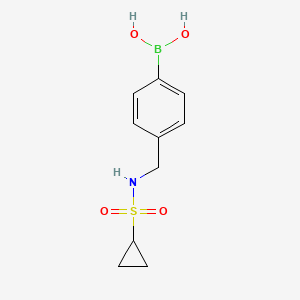
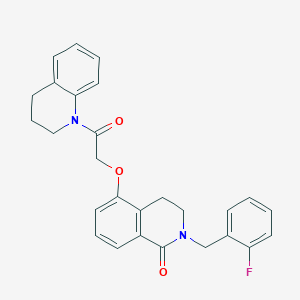
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2650100.png)